molecular formula C14H11FN2O3 B5727925 3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide

3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide

Cat. No.: B5727925
M. Wt: 274.25 g/mol
InChI Key: DZKGLEAHKYDDRI-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a nitro group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 4-methylphenylamine, undergoes nitration to introduce the nitro group, forming 4-methyl-3-nitrophenylamine.

    Fluorination: The nitro compound is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide to introduce the fluorine atom at the desired position.

    Amidation: The final step involves the reaction of the fluorinated nitro compound with benzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 3-fluoro-N-(4-methyl-3-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-fluoro-N-(4-carboxy-3-nitrophenyl)benzamide.

Scientific Research Applications

3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(4-methylphenyl)benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(4-methyl-3-nitrophenyl)benzamide: Lacks the fluorine atom, which may influence its binding properties and stability.

    3-chloro-N-(4-methyl-3-nitrophenyl)benzamide: Contains a chlorine atom instead of fluorine, which may alter its chemical and biological properties.

Uniqueness

3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups can enhance the compound’s utility in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-fluoro-N-(4-methyl-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c1-9-5-6-12(8-13(9)17(19)20)16-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKGLEAHKYDDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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